4,5-diphenyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-1H-imidazole
Description
Properties
IUPAC Name |
4,5-diphenyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1H-imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17F3N2S/c24-23(25,26)19-13-7-8-16(14-19)15-29-22-27-20(17-9-3-1-4-10-17)21(28-22)18-11-5-2-6-12-18/h1-14H,15H2,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBNRSMMWWWQPMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(N2)SCC3=CC(=CC=C3)C(F)(F)F)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17F3N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-diphenyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-1H-imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of aldehydes with benzyl and ammonium acetate in the presence of a catalyst such as zinc(II) dichloride. This reaction proceeds through a series of steps including condensation, cyclization, and aromatization to yield the desired imidazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4,5-diphenyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.
Scientific Research Applications
4,5-diphenyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Utilized in the development of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of 4,5-diphenyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and their implications:
Structural Characterization
Biological Activity
4,5-Diphenyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-1H-imidazole is a synthetic compound belonging to the imidazole family, known for its diverse biological activities. Preliminary studies indicate that this compound may possess significant antimicrobial and anticancer properties, making it a promising candidate for drug development. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 410.46 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity, potentially improving cell membrane permeability and interaction with intracellular targets .
Mechanisms of Biological Activity
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : The compound may bind to specific enzymes or receptors, modulating their activity. This binding could be facilitated by the trifluoromethyl group, which enhances binding affinity through increased lipophilicity and hydrogen bonding capabilities .
- Antimicrobial Action : Similar compounds have shown effectiveness against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). The presence of aryl rings and electron-withdrawing groups in the structure has been associated with enhanced antibacterial activity .
Antimicrobial Activity
Preliminary studies have indicated that this compound exhibits antimicrobial properties. Its efficacy against bacterial strains can be compared to that of related compounds:
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| This compound | TBD | Antimicrobial |
| 4,5-bis(3,5-dichlorophenyl)-2-trifluoromethyl-1H-imidazole | TBD | Antibacterial against MRSA |
| Other imidazole derivatives | TBD | Varied antimicrobial effects |
Note: TBD indicates that specific MIC values need further investigation.
Anticancer Activity
Research into the anticancer properties of imidazole derivatives suggests that structural modifications can significantly influence their effectiveness. For instance, compounds with similar structures have demonstrated cytotoxic effects on cancer cell lines .
Case Studies
- In Vitro Studies : A study focusing on imidazole derivatives found that modifications in the aryl substituents significantly affected their cytotoxicity against various cancer cell lines. The incorporation of electron-withdrawing groups was crucial for enhancing activity .
- Animal Models : In vivo studies are needed to evaluate the therapeutic potential and safety profile of this compound. Preliminary data from related compounds suggest potential for significant tumor inhibition in xenograft models .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that the presence of multiple aryl groups and specific functional groups (like trifluoromethyl) is essential for enhancing biological activity:
| Structural Feature | Effect on Activity |
|---|---|
| Trifluoromethyl group | Increases lipophilicity and binding affinity |
| Aryl rings | Contribute to antimicrobial and anticancer properties |
| Sulfanyl linkage | May enhance interaction with biological targets |
Q & A
Q. Table 1: Substituent Effects on Reactivity (Based on )
| Substituent (R) on Benzyl Group | Reactivity Trend | Yield Range (%) |
|---|---|---|
| -Cl (Chloro) | Moderate | 60–75 |
| -CF₃ (Trifluoromethyl) | High | 70–85 |
| -Br (Bromo) | Low | 50–65 |
| -OCH₃ (Methoxy) | Variable | 55–70 |
Which spectroscopic and analytical techniques are critical for characterizing this compound?
Basic Research Question
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments and confirms substitution patterns (e.g., distinguishing phenyl vs. trifluoromethylbenzyl groups) .
- Fourier-Transform Infrared Spectroscopy (FT-IR) : Detects functional groups (e.g., C-S stretch at ~650 cm⁻¹, C-F stretch at 1100–1200 cm⁻¹) .
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .
- Thermogravimetric Analysis (TGA) : Assesses thermal stability; decomposition temperatures guide storage and handling protocols .
How is the biological activity of this compound evaluated in preclinical research?
Basic Research Question
In vitro assays are prioritized:
- Anticancer activity : MTT assay against cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .
- Antimicrobial screening : Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, with molecular docking to predict binding interactions .
How can researchers resolve contradictions in reported bioactivity data for structurally similar imidazole derivatives?
Advanced Research Question
Contradictions often arise from variability in experimental conditions or substituent electronic effects . Methodologies include:
- Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., solvent polarity, temperature) influencing bioactivity .
- Meta-analysis : Compare datasets across studies, adjusting for differences in cell lines, assay protocols, or compound purity .
- Computational validation : Apply molecular dynamics simulations to verify structure-activity relationships (SAR) and identify outliers .
What methodologies optimize the synthesis yield and purity of this compound?
Advanced Research Question
Process intensification strategies :
- Catalyst screening : Transition-metal catalysts (e.g., CuI) or organocatalysts (e.g., DMAP) improve sulfanyl group coupling efficiency .
- Flow chemistry : Continuous reactors enhance reproducibility and reduce side reactions .
- Purification : Gradient column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) ensures >95% purity .
Q. Table 2: Optimization Parameters via DoE (Based on )
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temperature | 80–90°C | +15–20% |
| Molar Ratio (Imidazole:Sulfanyl) | 1:1.2 | +10% |
| Solvent (DMF vs. THF) | DMF | +25% |
What computational approaches elucidate the reaction mechanisms and electronic properties of this compound?
Advanced Research Question
- Density Functional Theory (DFT) : Models reaction pathways (e.g., transition states during sulfanyl group attachment) and predicts regioselectivity .
- Frontier Molecular Orbital (FMO) Analysis : Correlates HOMO/LUMO energies with nucleophilic/electrophilic sites, explaining substituent effects (e.g., electron-withdrawing CF₃ enhances electrophilicity) .
- Molecular Docking : Screens potential biological targets (e.g., EGFR kinase) by simulating ligand-receptor interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
